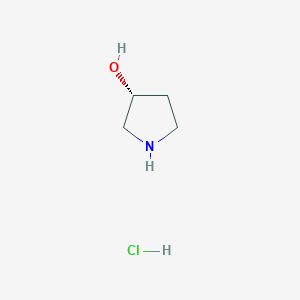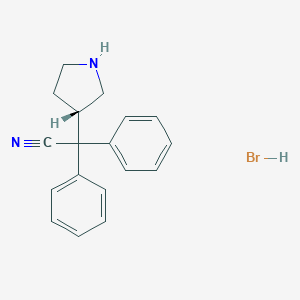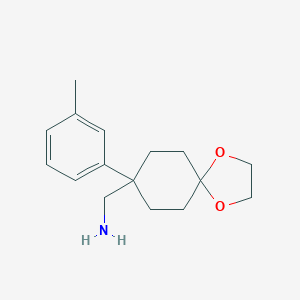
Methyl 3-(5-Amino-4-cyano-2-furyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(5-Amino-4-cyano-2-furyl)benzoate” is a research chemical with the CAS number 1261269-02-6 . It is also known as “3-(5-amino-4-cyano-2-furanyl)benzoic acid methyl ester” and "methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate" .
Molecular Structure Analysis
The molecular formula of “Methyl 3-(5-Amino-4-cyano-2-furyl)benzoate” is C13H10N2O3 . It has a molecular weight of 242.23 . The compound has a complex structure with multiple functional groups, including an amino group (-NH2), a cyano group (-CN), a furanyl group (a five-membered aromatic ring containing an oxygen), and a benzoate ester group.Physical And Chemical Properties Analysis
“Methyl 3-(5-Amino-4-cyano-2-furyl)benzoate” has several computed properties . Its LogP value is 2.76828, indicating its relative lipophilicity. It has a topological polar surface area of 89.2, which can influence its permeability across biological membranes. It has a covalently-bonded unit count of 1 .Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-17-13(16)9-4-2-3-8(5-9)11-6-10(7-14)12(15)18-11/h2-6H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOOJPKKWKUFCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(O2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate | |
CAS RN |
1261269-02-6 |
Source


|
| Record name | Benzoic acid, 3-(5-amino-4-cyano-2-furanyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261269-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

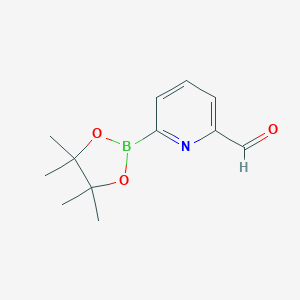
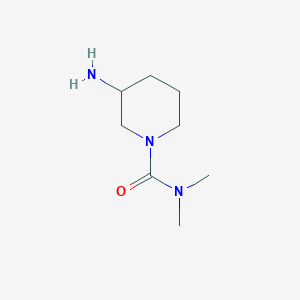




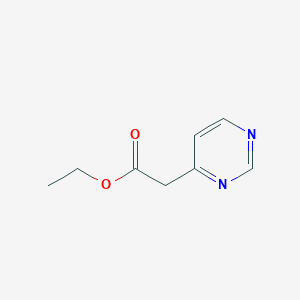
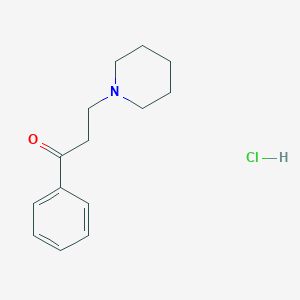
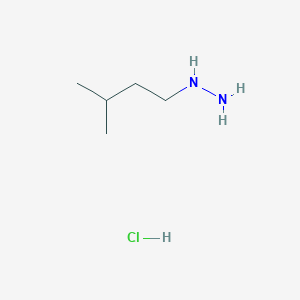
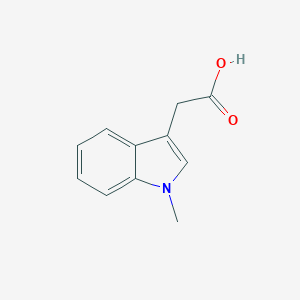
![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)

